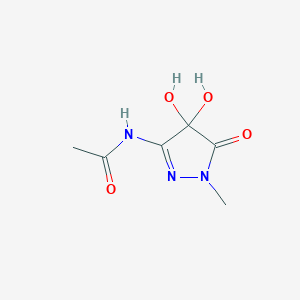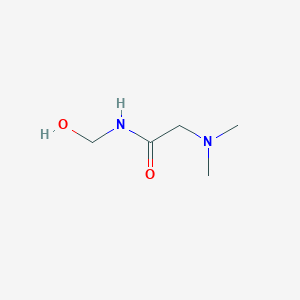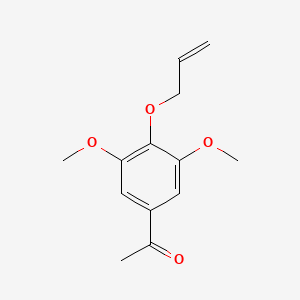
Acetophenone, 4-allyloxy-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 4-allyloxy-3,5-dimethoxy- is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an allyloxy group at the 4-position and two methoxy groups at the 3 and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone, 4-allyloxy-3,5-dimethoxy- typically involves the alkylation of 3,5-dimethoxyacetophenone with an allyl halide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 3,5-dimethoxyacetophenone
Reagent: Allyl bromide or allyl chloride
Catalyst/Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Conditions: Reflux for several hours
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-allyloxy-3,5-dimethoxybenzoic acid
Reduction: 4-allyloxy-3,5-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetophenone, 4-allyloxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of acetophenone, 4-allyloxy-3,5-dimethoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxyacetophenone: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
4-Allyloxy-3,5-dimethoxyphenethylamine: A related compound with a phenethylamine backbone, known for its psychoactive properties.
4-Allyloxy-3,5-dimethoxybenzaldehyde: An aldehyde derivative with different reactivity and applications.
Uniqueness: Acetophenone, 4-allyloxy-3,5-dimethoxy- is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
66922-68-7 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanone |
InChI |
InChI=1S/C13H16O4/c1-5-6-17-13-11(15-3)7-10(9(2)14)8-12(13)16-4/h5,7-8H,1,6H2,2-4H3 |
Clé InChI |
BQYIARTZCCFTFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


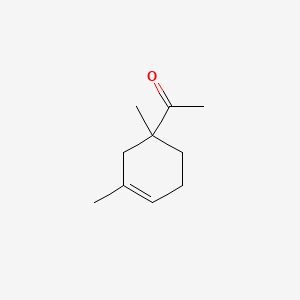
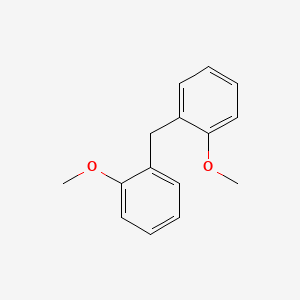
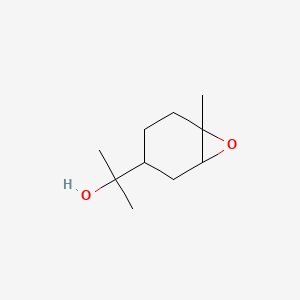
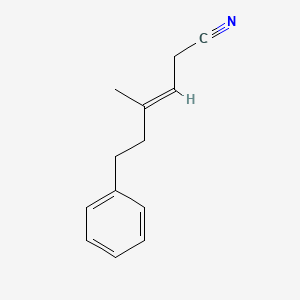
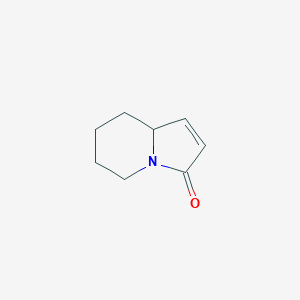
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
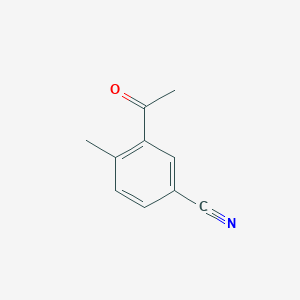



![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)

